(2E)-5-phenyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2E)-5-phenyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-phenyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one typically involves the reaction of a thiosemicarbazide derivative with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-phenyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and various solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thiazolidinone derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring or other parts of the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.
Industry: Used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of (2E)-5-phenyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties, these compounds share a similar core structure but differ in their substituents and biological activities.
Thiazolidinones: A broader class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
(2E)-5-phenyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one is unique due to its specific substituents and the resulting biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C12H13N3OS |
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Molecular Weight |
247.32 g/mol |
IUPAC Name |
(2E)-5-phenyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)14-15-12-13-11(16)10(17-12)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,13,15,16) |
InChI Key |
FTOCWLVOGBQNGH-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=N/N=C/1\NC(=O)C(S1)C2=CC=CC=C2)C |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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